molecular formula C18H18N2O2 B15035858 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B15035858
M. Wt: 294.3 g/mol
InChI Key: ILGFDBLGQSZAHN-XDHOZWIPSA-N
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Description

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a hydrazone Schiff base compound. Schiff bases are known for their versatility and broad range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and phenylcyclopropanecarbohydrazide. The reaction is carried out in an ethanol medium under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted hydrazones or hydrazides.

Scientific Research Applications

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring, which imparts rigidity to the molecule and influences its reactivity and binding properties. This structural feature distinguishes it from other similar hydrazone Schiff bases and contributes to its distinct chemical and biological activities .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-12(14-9-5-6-10-17(14)21)19-20-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,21H,11H2,1H3,(H,20,22)/b19-12+

InChI Key

ILGFDBLGQSZAHN-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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